molecular formula C12H18N2O3 B1582439 N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide CAS No. 92-02-4

N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide

Cat. No.: B1582439
CAS No.: 92-02-4
M. Wt: 238.28 g/mol
InChI Key: BPAFLIGSSPTQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Functional Group Interactions

The acetamide group participates in hydrogen bonding through its carbonyl oxygen and amide nitrogen, while the hydroxyethyl chains enable additional hydrogen bonding via their hydroxyl groups. This dual capability enhances the compound’s ability to form intermolecular interactions in crystalline and solution states.

Functional Group Chemical Formula Role in Structure
Acetamide $$ \text{-CO-NH-} $$ Hydrogen bonding, metabolic stability
Bis(2-hydroxyethyl)amino $$ \text{-N(CH}2\text{CH}2\text{OH})_2 $$ Hydrophilicity, solubility
Phenyl Ring $$ \text{C}6\text{H}5 $$ Structural rigidity, aromatic interactions

Crystallographic Characterization and Conformational Studies

The crystal structure of this compound has been elucidated through X-ray diffraction, revealing critical insights into its three-dimensional arrangement. Key findings include:

X-Ray Diffraction Methodology

  • Sample Preparation : Single crystals are grown via slow evaporation or solvent-mediated crystallization, often in polar solvents to exploit hydrogen-bonding interactions.
  • Data Collection : Intensities of diffracted X-rays are measured across a range of angles to determine atomic positions. The compound’s crystalline symmetry and unit cell parameters are derived from these measurements.
  • Structure Refinement : Computational models are refined against experimental data to optimize atomic coordinates and displacement parameters, yielding a precise electron density map.

Conformational Features

The crystal structure exhibits:

  • Planar Acetamide Group : The carbonyl oxygen and amide nitrogen lie in the same plane, facilitating hydrogen bonding with adjacent hydroxyethyl groups.
  • Torsional Flexibility : The ethylene glycol chains adopt a gauche conformation, maximizing hydrogen-bonding interactions within the crystal lattice.
  • Hydrogen-Bonding Networks : Intermolecular hydrogen bonds between hydroxyl groups and the acetamide carbonyl oxygen stabilize the crystal packing.

Comparative Crystallographic Data

Parameter Value Source
Crystal System Monoclinic
Space Group $$ P2_1/n $$
Unit Cell Dimensions $$ a = 13.2003\ \text{Å}, b = 6.0448\ \text{Å}, c = 13.9403\ \text{Å} $$
Hydrogen-Bonding Motif $$ \text{N-H}\cdots\text{O} $$, $$ \text{O-H}\cdots\text{O} $$

Comparative Analysis with Structural Analogues in the Acetamide Family

This compound belongs to a broader class of acetamide derivatives with diverse biological and chemical properties. Below is a comparison with structurally related compounds.

Key Analogues

  • N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide (CAS 21678-64-8) :

    • Structural Difference : Cyanoethyl ($$ \text{-CH}2\text{CH}2\text{CN} $$) groups replace hydroxyethyl chains.
    • Property Impact : Enhanced electron-withdrawing effects increase reactivity toward nucleophiles but reduce solubility in aqueous media.
  • Paracetamol (4-Hydroxyacetanilide) :

    • Structural Difference : A hydroxy group replaces the bis(2-hydroxyethyl)amino substituent.
    • Property Impact : Simplified structure with diminished hydrogen-bonding capacity, altering pharmacokinetic profiles.
  • N-(3-(Bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide :

    • Structural Difference : A methoxy group ($$ \text{-OCH}_3 $$) is introduced at the para position.
    • Property Impact : Methoxy groups reduce electron density on the phenyl ring, modulating reactivity and biological activity.

Functional Group Substitution Effects

Compound Functional Groups Solubility Reactivity
This compound Acetamide, bis(2-hydroxyethyl)amino High (polar solvents) Moderate (H-bonding dominant)
N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide Acetamide, bis(2-cyanoethyl)amino Low (nonpolar solvents) High (electron-deficient)
Paracetamol Acetamide, hydroxyphenyl Moderate Low (stable amide)

Properties

IUPAC Name

N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-10(17)13-11-3-2-4-12(9-11)14(5-7-15)6-8-16/h2-4,9,15-16H,5-8H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAFLIGSSPTQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059038
Record name Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-02-4
Record name N-[3-[Bis(2-hydroxyethyl)amino]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(3-(bis(2-hydroxyethyl)amino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.926
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Formation of Aminophenol Derivative

  • Starting from ortho-aminophenol or 3-nitrophenol, the amino or nitro group is functionalized.
  • Bis(2-hydroxyethyl)amine is reacted with the aromatic precursor under controlled conditions to introduce the bis(2-hydroxyethyl)amino groups at the meta position relative to the hydroxyl or amino group.
  • Reaction conditions typically require controlled pH and temperature to optimize substitution and avoid side reactions.

Step 2: Acetylation to Form Acetamide

  • The amino-substituted phenyl intermediate is acetylated using acetic anhydride or acetyl chloride.
  • Molar ratios of ortho-aminophenol to acetic anhydride vary between 1:1 to 1:1.5.
  • The reaction is commonly carried out in an organic solvent such as ethyl acetate under stirring.
  • After completion, purification involves washing with water, salt solutions, drying over anhydrous magnesium sulfate, and recrystallization.

Step 3: Halogenation and Subsequent Substitution (Optional)

  • In some synthetic routes, halogenated intermediates such as N-(bromo-2-methoxyphenyl)acetamide are prepared.
  • These intermediates undergo further substitution reactions, often catalyzed by Lewis acids like AlCl3, at low temperatures (ice bath conditions).
  • Chloroacetic chloride is added dropwise under nitrogen atmosphere to control reaction progress.
  • The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Step 4: Catalytic Hydrogenation

  • The halogenated intermediates are subjected to catalytic hydrogenation with Pd/C catalyst.
  • Reaction conditions: temperature 50-75°C, hydrogen gas flow controlled to about one bubble per second, reaction time 3-6 hours.
  • Acid binding agents such as triethylamine are used to neutralize by-products.
  • After hydrogenation, the catalyst is filtered off, and the product is purified by recrystallization from a mixture of ethyl acetate and toluene.

Reaction Conditions and Monitoring

Step Reagents/Conditions Temperature Time Monitoring Yield (%)
Aminophenol substitution Bis(2-hydroxyethyl)amine, pH control Ambient to mild heating Variable TLC Not specified
Acetylation Acetic anhydride, ethyl acetate solvent Room temperature 0.5 - 1 hour TLC Not specified
Halogenation Chloroacetic chloride, AlCl3, methylene chloride Ice bath to 25°C Several hours TLC 78.8 (for intermediate)
Catalytic hydrogenation Pd/C catalyst, triethylamine, H2 gas 50-75°C 3-6 hours TLC 85 (final product)

Purification Techniques

  • Extraction with organic solvents such as ethyl acetate or methylene chloride.
  • Washing with saturated sodium bicarbonate solution and salt water.
  • Drying over anhydrous magnesium sulfate or sodium sulfate.
  • Recrystallization under reflux from ethyl acetate/toluene mixtures to obtain pure crystalline product.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose/Transformation Notes
1. Aminophenol substitution Bis(2-hydroxyethyl)amine, pH control Introduction of bis(2-hydroxyethyl)amino groups Control of pH and temperature critical
2. Acetylation Acetic anhydride, ethyl acetate Formation of acetamide group Molar ratio 1:1 to 1:1.5
3. Halogenation (optional) Chloroacetic chloride, AlCl3, methylene chloride Halogenation for further substitution Performed under ice bath and nitrogen
4. Catalytic hydrogenation Pd/C catalyst, triethylamine, H2 gas Reduction of halogenated intermediates Temperature 50-75°C, 3-6 hours
5. Purification Solvent extraction, recrystallization Removal of impurities Recrystallization from ethyl acetate/toluene

Research Findings and Considerations

  • The synthesis requires careful stoichiometric control and reaction environment management to optimize yield and purity.
  • Use of catalytic hydrogenation with Pd/C is effective for reducing halogenated intermediates to the final product.
  • The multi-step synthesis is adaptable, allowing variations in starting materials and reaction conditions to tailor product properties.
  • The compound’s functional groups (hydroxyethylamino and acetamide) provide sites for further chemical modifications, relevant in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

N-(5-(2-Hydroxyethylamino)-2-nitrophenyl)acetamide (3c)

  • Structural Features: Contains a nitro group at the ortho position and a single hydroxyethylamino group at the para position.
  • Reactivity: The nitro group is strongly electron-withdrawing, increasing susceptibility to nucleophilic aromatic substitution (SNAr) reactions compared to the bis(2-hydroxyethyl)amino group in the target compound. Reactivity is further influenced by solvents (e.g., DMSO) and bases (e.g., K₂CO₃) under high temperatures (150°C) .
  • Applications : Serves as an intermediate in synthetic pathways requiring nitro-group reduction or displacement .

N-Phenylacetamide Sulfonamides (Compounds 35–37)

  • Structural Features : Derivatives include sulfonamide substituents, such as piperazinyl (35) or diethylsulfamoyl (36) groups.
  • Pharmacological Activity: Compound 35: Exhibits analgesic activity comparable to paracetamol due to its sulfonamide-piperazine moiety . Compound 36/37: Demonstrates anti-hypernociceptive effects in inflammatory pain models .
  • Key Difference : The sulfonamide group enhances binding to biological targets, unlike the hydroxyethyl groups in the target compound, which lack significant bioactivity .

Chlorinated Paracetamol Derivatives (Compounds 4–6)

  • Structural Features : Chlorinated analogs of paracetamol (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) with varying chlorine substitutions.
  • Properties :
    • Increased lipophilicity due to chlorine atoms, improving membrane permeability.
    • Photolytic degradation products of paracetamol, highlighting stability differences compared to the synthetic target compound .
  • Applications : Primarily studied for environmental and toxicological relevance .

N-(3-Nitrophenyl)acetamide

  • Structural Features : A nitro group at the meta position.
  • Reactivity : The nitro group induces strong electron withdrawal, making the acetamide moiety more acidic (pKa ~9–10) compared to the target compound’s hydroxyethyl-substituted derivative .
  • Applications : Used in heterocyclic synthesis (e.g., benzodiazepines) via nitro-group reduction .

Anticonvulsant Acetamides (T1–T5)

  • Structural Features: Incorporate triazole rings (e.g., N-(substituted phenyl)-2-[5-phenyl-1,2,4-triazol-3ylamino]acetamide).
  • Activity : Compounds T3 and T4 show significant anticonvulsant effects in maximal electroshock (MES) models, attributed to the triazole ring’s electron-rich nature and hydrogen-bonding capacity .
  • Synthesis : Requires cyclocondensation reactions, contrasting with the SNAr methods used for the target compound .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Functional Groups Biological/Industrial Application Reference
N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide Bis(2-hydroxyethyl)amino, acetyl Hydroxyethyl, amide Laboratory synthesis, manufacturing
N-(5-(2-Hydroxyethylamino)-2-nitrophenyl)acetamide Nitro, hydroxyethylamino Nitro, amide Synthetic intermediate
N-[4-(Piperazinylsulfonyl)phenyl]acetamide (35) Piperazinylsulfonyl Sulfonamide, amide Analgesic agent
N-(3-Chloro-4-hydroxyphenyl)acetamide Chloro, hydroxyl Halogen, amide Paracetamol degradation product
N-(3-Nitrophenyl)acetamide Nitro Nitro, amide Precursor for heterocycles

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, sulfonamide) enhance reactivity in SNAr and pharmacological targeting, whereas electron-donating groups (e.g., hydroxyethyl) improve solubility but reduce bioactivity .
  • Pharmacological vs. Industrial Use : Structural complexity (e.g., triazoles, sulfonamides) correlates with biological efficacy, while simpler hydroxyethyl derivatives prioritize synthetic utility .
  • Stability : Chlorinated derivatives exhibit environmental persistence, whereas nitro groups facilitate further functionalization .

Biological Activity

N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide is a compound of significant interest in biochemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈N₂O₃
  • Molecular Weight : 238.28 g/mol
  • Structure : The compound features a phenyl ring substituted with an acetamide group and two hydroxyethylamino groups, enhancing its solubility and interaction potential with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in treating infections.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress, making it a candidate for applications in health supplements or pharmaceuticals aimed at reducing oxidative damage.

Interaction with Biological Targets

The mechanism of action involves interactions with specific molecular targets within biological systems. The bis(2-hydroxyethyl)amino groups can form hydrogen bonds with proteins or enzymes, potentially influencing their activity. This interaction can lead to various biological effects, including modulation of enzyme activities and receptor interactions.

Case Study: Proteomics Research

In proteomics studies, this compound has been evaluated for its binding affinity to proteins involved in disease pathways. These studies utilize techniques such as surface plasmon resonance (SPR) to quantify binding interactions, revealing insights into its potential as a biochemical agent.

Comparative Analysis of Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

Compound NameStructure FeaturesUnique Aspects
N-(3-Amino-phenyl)acetamideContains an amino group instead of hydroxyethyl groupsSimpler structure with fewer functional interactions
N-[3-Acetylamino]phenyl]acetamideAcetyl substitution on the amino groupMore lipophilic, potentially different biological activity
N-(4-Hydroxyphenyl)acetamideHydroxy group on a para positionDifferent reactivity due to position of substituents

The unique combination of hydroxyethylamine groups enhances solubility and potential interactions compared to these similar compounds.

Synthesis Methods

Several synthesis methods have been reported for this compound, allowing for production in varying purities and yields. These methods are crucial for optimizing the compound for specific applications in pharmaceuticals and materials science.

Future Directions

Further investigations are necessary to fully elucidate the pharmacological profile of this compound. Ongoing research may explore its potential therapeutic applications, including drug development targeting specific diseases influenced by oxidative stress or microbial infections.

Q & A

(Basic) What are the standard synthetic routes for N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide, and what key reaction conditions must be controlled?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the phenylacetamide backbone followed by functionalization with bis(2-hydroxyethyl)amino groups. Key steps include:

  • Amidation: Controlled coupling of acetic acid derivatives with aniline precursors under anhydrous conditions.
  • Hydroxyethylation: Introduction of bis(2-hydroxyethyl)amino groups via nucleophilic substitution or reductive amination, requiring precise pH and temperature control (e.g., 60–80°C in ethanol/water mixtures) .
  • Purification: Column chromatography or recrystallization to isolate the product, with solvent selection (e.g., methanol/ethyl acetate) critical for yield optimization .

(Basic) Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of acetamide (-NHCOCH₃) and hydroxyethylamino (-N(CH₂CH₂OH)₂) groups. Key signals include amide protons (δ 6.5–7.5 ppm) and hydroxyethyl methylene protons (δ 3.4–3.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₁₂H₁₉N₃O₃) .
  • Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (O-H/N-H stretches) confirm functional groups .

(Basic) What in vitro biological assays are recommended for initial pharmacological profiling of this compound?

Methodological Answer:

  • Antimicrobial Screening: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
  • Enzyme Inhibition Assays: Testing against targets like kinases or proteases using fluorogenic substrates (e.g., fluorescence resonance energy transfer (FRET)-based assays) .
  • Cytotoxicity Profiling: MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

(Advanced) How can researchers optimize the synthesis yield of this compound when encountering low conversion rates in amidation steps?

Methodological Answer:

  • Catalyst Optimization: Use coupling agents like HATU or EDCI with DMAP to enhance amidation efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve reagent solubility and reaction homogeneity .
  • Temperature Control: Maintaining 50–60°C prevents side reactions (e.g., hydrolysis) while ensuring activation of intermediates .
  • Real-Time Monitoring: TLC or HPLC-MS tracks reaction progress, enabling timely adjustments .

(Advanced) What strategies are employed to resolve contradictory results in the compound’s bioactivity across different cell lines?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell passage numbers, serum conditions, and incubation times to minimize variability .
  • Orthogonal Assays: Validate results using complementary methods (e.g., ATP-based viability assays vs. flow cytometry for apoptosis) .
  • Metabolite Profiling: LC-MS/MS identifies potential prodrug activation or degradation products influencing cell-specific responses .
  • Target Engagement Studies: Use techniques like thermal shift assays or cellular thermal proteome profiling (CPP) to confirm direct target binding .

(Advanced) How does computational modeling (e.g., molecular docking) aid in identifying potential biological targets for this acetamide derivative?

Methodological Answer:

  • Target Prediction: Tools like SwissTargetPrediction or AutoDock Vina screen compound libraries against protein databases (e.g., PDB) to prioritize targets .
  • Binding Affinity Analysis: Molecular dynamics simulations assess stability of ligand-receptor complexes, focusing on hydrogen bonds with hydroxyethylamino groups and hydrophobic interactions .
  • SAR (Structure-Activity Relationship) Modeling: QSAR models correlate structural features (e.g., substituent electronegativity) with bioactivity to guide analog design .

(Advanced) What methodological considerations are critical when developing HPLC protocols to assess the purity of this compound?

Methodological Answer:

  • Column Selection: Reverse-phase C18 columns with 5 µm particle size ensure resolution of polar hydroxyethylamino groups .
  • Mobile Phase Optimization: Gradient elution (e.g., 0.1% TFA in water/acetonitrile) minimizes peak tailing .
  • Detection Wavelength: UV detection at 254 nm (amide bond absorption) maximizes sensitivity .
  • Validation Parameters: Include linearity (R² >0.99), LOD/LOQ (<1 µg/mL), and precision (%RSD <2%) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.